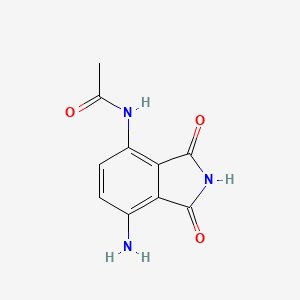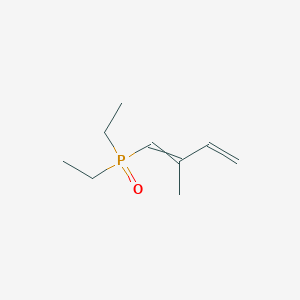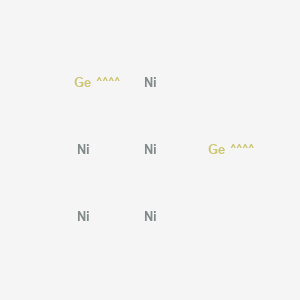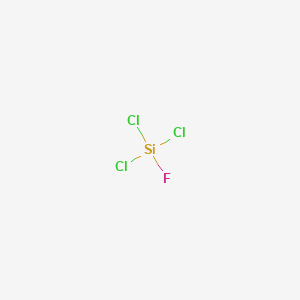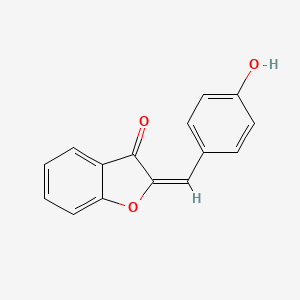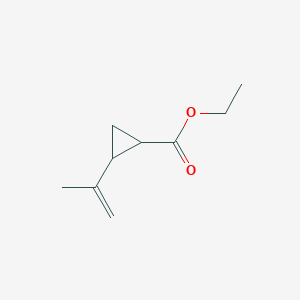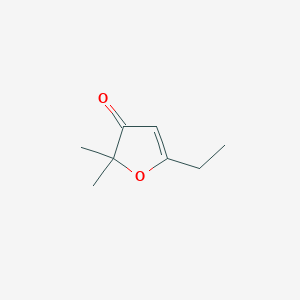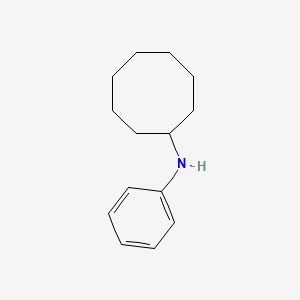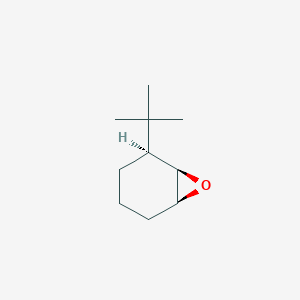
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(410)heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable alkene with a peracid to form the oxirane ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include continuous flow processes and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles in the body, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- (1R,2S,6S)-2-methoxybicyclo(4.1.0)heptane
- (1R,2S,6S,7R)-1,2,7-trimethylbicyclo(4.1.0)heptane
Uniqueness
(1R,2S,6S)-2-tert-Butyl-7-oxabicyclo(4.1.0)heptane is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of bulky substituents on chemical reactivity and biological activity.
特性
CAS番号 |
20887-60-9 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1R,2S,6S)-2-tert-butyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-5-4-6-8-9(7)11-8/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m1/s1 |
InChIキー |
SFXWZOTYAVHTJO-HRDYMLBCSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1CCC[C@H]2[C@@H]1O2 |
正規SMILES |
CC(C)(C)C1CCCC2C1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
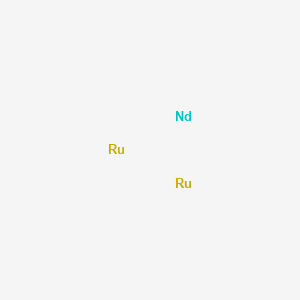
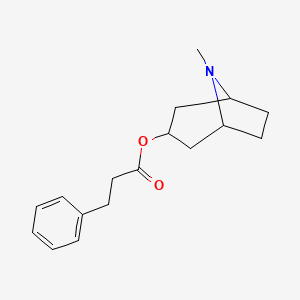
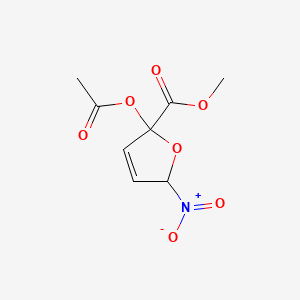
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
